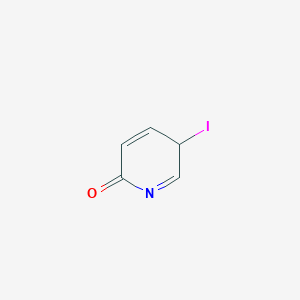

3-iodo-3H-pyridin-6-one

Description

General Overview of Halogenated Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N, is a fundamental building block in the synthesis of a wide array of chemical compounds. numberanalytics.comnih.gov Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. numberanalytics.comnih.gov The introduction of halogen atoms onto the pyridine ring, creating halogenated pyridine derivatives, significantly enhances their utility in organic synthesis. eurekalert.org

Halogenated pyridines are valuable starting materials for a variety of organic reactions, most notably nucleophilic substitution reactions. eurekalert.orgresearchgate.net The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms susceptible to nucleophilic attack, and the presence of a halogen atom provides a good leaving group, facilitating these substitutions. numberanalytics.comnih.gov This reactivity allows for the straightforward introduction of various functional groups onto the pyridine scaffold, enabling the synthesis of highly substituted and complex heterocyclic compounds that would be difficult to prepare from pyridine itself. nih.goveurekalert.org

The versatility of halogenated pyridine derivatives has led to their widespread use in the synthesis of molecules with significant biological and medicinal properties. nih.goveurekalert.org They serve as key intermediates in the production of numerous drugs and are considered privileged scaffolds in medicinal chemistry. nih.govfrontiersin.org

Structural Framework of 3-Iodo-3H-pyridin-6-one and Related Tautomeric Forms (e.g., 3-Iodo-2-pyridone) in Research Context

The compound of interest, this compound, is more commonly known and researched under its tautomeric form, 3-iodo-2-pyridone. wikipedia.org Tautomerism is a phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. In the case of 2-pyridones, they exist in equilibrium with their 2-hydroxypyridine (B17775) tautomer. wikipedia.org

The predominant form in the solid state is generally the 2-pyridone tautomer, a fact confirmed by X-ray crystallography and infrared spectroscopy. wikipedia.org However, the tautomeric equilibrium can be influenced by factors such as the solvent and the presence of other substituents on the ring. d-nb.info For instance, studies on 6-halo-2-pyridones have shown that the preference for the pyridone or pyridinol tautomer can be affected by halogen bonding interactions. d-nb.info

The structural framework of 3-iodo-2-pyridone, featuring an iodine atom at the 3-position and a carbonyl group at the 2-position, presents multiple sites for chemical modification. The iodine atom can participate in various cross-coupling reactions, while the N-H group of the pyridone ring can be alkylated or acylated. sci-hub.se

Table 1: Tautomeric Forms of 3-Iodopyridin-6-one

| Tautomeric Form | Chemical Name | Structural Formula |

| Lactam | 3-Iodo-1H-pyridin-2-one (3-Iodo-2-pyridone) | C₅H₄INO |

| Lactim | 3-Iodo-pyridin-2-ol (3-Iodo-2-hydroxypyridine) | C₅H₄INO |

Rationale for Academic Investigation of the this compound Scaffold

The academic interest in the this compound scaffold, primarily as its 3-iodo-2-pyridone tautomer, stems from its potential as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. The presence of the iodine atom is particularly significant as it allows for the application of modern synthetic methodologies.

Iodine-substituted aromatic and heteroaromatic compounds are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of intricate molecular frameworks from simpler precursors. The reactivity of the carbon-iodine bond makes 3-iodo-2-pyridone an attractive starting material for generating libraries of substituted 2-pyridone derivatives. researchgate.net

Furthermore, the 2-pyridone moiety itself is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. frontiersin.orgresearchgate.net Pyridinone-containing compounds exhibit a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties. frontiersin.orgsci-hub.se Therefore, the synthesis and functionalization of 3-iodo-2-pyridone derivatives are actively pursued in the quest for new therapeutic agents. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4INO |

|---|---|

Molecular Weight |

221.00 g/mol |

IUPAC Name |

3-iodo-3H-pyridin-6-one |

InChI |

InChI=1S/C5H4INO/c6-4-1-2-5(8)7-3-4/h1-4H |

InChI Key |

BNSKXDRAVKUFAA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=CC1I |

Origin of Product |

United States |

Advanced Methodologies for the Synthesis of 3 Iodo 3h Pyridin 6 One and Its Derivatives

Regioselective Direct Iodination Strategies

Direct C-H iodination of pyridinone precursors represents an atom-economical and straightforward approach to introduce an iodine substituent. The regioselectivity of this transformation is paramount and can be controlled by the choice of iodinating agent and reaction conditions.

Iodination of Pyridine (B92270) Precursors (e.g., 3-Hydroxypyridine)

The direct iodination of 3-hydroxypyridine (B118123) is a viable route to 3-iodo-3H-pyridin-6-one. This transformation takes advantage of the tautomeric equilibrium between 3-hydroxypyridine and pyridin-6(1H)-one. The electron-rich nature of the pyridinone ring facilitates electrophilic aromatic substitution. Various iodinating systems can be employed to achieve this transformation. A common method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or nitric acid. These oxidants convert I₂ into a more electrophilic iodine species (e.g., I⁺), which then attacks the pyridinone ring. The regioselectivity is influenced by the electronic properties of the ring and the directing effect of the hydroxyl/keto group, generally favoring substitution at the positions ortho and para to the activating group. For 3-hydroxypyridine, iodination is expected to occur at the C2, C4, or C6 positions. To selectively obtain the 3-iodo isomer, careful control of reaction conditions such as solvent, temperature, and stoichiometry is crucial.

Another effective reagent for the direct iodination of activated aromatic systems is iodine monochloride (ICl). Its inherent polarity (I⁺Cl⁻) makes it a potent electrophile for iodination reactions. The reaction of 3-hydroxypyridine with ICl can proceed under mild conditions to afford the desired this compound. The choice of solvent can significantly impact the reaction's efficiency and selectivity.

| Iodinating System | Precursor | Typical Conditions | Regioselectivity |

| I₂ / H₂O₂ | 3-Hydroxypyridine | Aqueous or alcoholic solvent, room temperature to mild heating | Mixture of isomers, optimization required for 3-substitution |

| ICl | 3-Hydroxypyridine | Inert solvent (e.g., CH₂Cl₂), room temperature | Generally good selectivity for activated positions |

N-Iodosuccinimide (NIS)-Mediated Reactions for Selective Iodination

N-Iodosuccinimide (NIS) is a versatile and milder electrophilic iodinating agent that offers several advantages over harsher reagents, including improved safety, handling, and often, enhanced regioselectivity. calibrechem.com NIS can be used for the direct iodination of pyridinones under various conditions, frequently with the aid of an acid catalyst to enhance the electrophilicity of the iodine. organic-chemistry.orgorganic-chemistry.org

The iodination of pyridin-2-ones with NIS often leads to substitution at the C3 and C5 positions. rsc.org The regiochemical outcome can be influenced by the substituents already present on the pyridinone ring and the reaction conditions. For instance, the presence of an electron-donating group can further activate specific positions towards electrophilic attack. Catalytic amounts of a strong acid, such as trifluoroacetic acid (TFA), can activate NIS, likely by protonating the succinimide (B58015) carbonyl oxygen, thereby increasing the electrophilicity of the iodine atom. organic-chemistry.org This approach has been successfully applied to a range of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org

A radical-based direct C-H iodination protocol for pyridones has also been developed, which can lead to C3 and C5 iodination. rsc.org The selectivity is proposed to be dictated by the stability of the radical intermediate formed upon hydrogen abstraction from the pyridinone ring. rsc.org

| Substrate | Reagent | Catalyst/Conditions | Product(s) | Yield (%) |

| Pyridin-2-one | NIS | TFA (catalytic), CH₃CN | 3-Iodo- and 3,5-diiodopyridin-2-one | Variable |

| 6-Methyl-3-p-tolylpyridin-2-one | NIS | Radical initiator | 5-Iodo-6-methyl-3-p-tolylpyridin-2-one | 55 |

| N-Methylpyridin-2-one | NIS | Radical initiator | 3,5-Diiodo-N-methylpyridin-2-one | 50 |

Organometallic Approaches to Halogenation

Organometallic strategies provide a powerful and highly regioselective alternative to direct electrophilic iodination. These methods typically involve the generation of a carbon-metal bond at a specific position on the pyridinone ring, followed by quenching with an electrophilic iodine source.

Directed Metalation and Subsequent Electrophilic Iodination (e.g., C6-Selective Zincation with I₂ Trapping)

Directed ortho-metalation (DoM) is a well-established strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org This approach relies on the presence of a directing metalation group (DMG) that coordinates to an organometallic base (typically an organolithium reagent), facilitating deprotonation at an adjacent position. wikipedia.orguwindsor.ca For pyridinones, the carbonyl oxygen or a suitably placed N-substituent can act as a DMG.

A notable example is the C6-selective zincation of a 2-pyridone derivative. nih.gov By employing a methoxyethoxymethyl (MEM) group on the nitrogen atom as a directing group, regioselective deprotonation at the C6 position can be achieved using a strong, non-nucleophilic base like a lithium-magnesium-zinc amide base (TMP₂Zn·2LiCl·2MgCl₂). The resulting organozinc intermediate is then trapped with molecular iodine (I₂) to furnish the 6-iodo-2-pyridone in good yield. nih.gov This method offers excellent regioselectivity, which is often difficult to achieve through direct iodination methods, and provides a valuable building block for further synthetic transformations. nih.gov

| Substrate | Base/Metalating Agent | Electrophile | Product | Yield (%) |

| N-MEM-2-pyridone | TMP₂Zn·2LiCl·2MgCl₂ | I₂ | 6-Iodo-N-MEM-2-pyridone | Good |

Multi-Component Reaction Design for Complex Pyridone Architectures

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov The incorporation of functionalized building blocks, such as 3-iodopyridones, into MCRs opens up avenues for the rapid assembly of diverse and complex pyridone-containing architectures.

Palladium-Catalyzed Assembly Processes (e.g., Sonogashira/Wacker-Type Heteroannulations with 3-Iodopyridones)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. 3-Iodopyridones are excellent substrates for these transformations, enabling the introduction of various substituents at the C3 position.

The Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example. organic-chemistry.org A 3-iodopyridinone can be efficiently coupled with a variety of terminal alkynes using a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgnih.gov This reaction provides a straightforward route to 3-alkynyl-substituted pyridinones, which are versatile intermediates for further cyclization reactions.

Following the introduction of an alkyne moiety, subsequent intramolecular cyclizations can be employed to construct fused ring systems. Wacker-type cyclizations , which typically involve the palladium(II)-catalyzed nucleophilic attack of an internal nucleophile onto a coordinated alkene or alkyne, can be adapted for this purpose. For example, an appropriately positioned nucleophile on a side chain attached to the pyridinone nitrogen or the alkyne itself could participate in a palladium-catalyzed heteroannulation. An "anti-Wacker"-type cyclization has been reported for the synthesis of polysubstituted 3-hydroxypyridines, demonstrating the utility of palladium-catalyzed cyclizations in constructing pyridine rings. mdpi.com By designing substrates derived from 3-iodopyridones, it is conceivable to devise palladium-catalyzed tandem Sonogashira coupling/Wacker-type cyclization sequences to rapidly assemble complex, polycyclic pyridone architectures.

| Reaction Type | Substrates | Catalyst System | Product Type |

| Sonogashira Coupling | 3-Iodopyridinone, Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Amine base | 3-Alkynylpyridinone |

| Wacker-Type Heteroannulation | Alkynylpyridinone with internal nucleophile | Pd(II) catalyst, Oxidant | Fused Pyridone Heterocycle |

Rearrangement-Based Synthetic Pathways

Molecular rearrangements offer elegant and often unexpected routes to complex molecular architectures. By triggering specific bond migrations, these pathways can transform readily available starting materials into highly functionalized products that might be difficult to access through other means.

A novel and divergent synthetic route has been developed for the synthesis of 3-iodo-5-benzyl-substituted 2-pyridones, which relies on a unique aza-semipinacol-type rearrangement. acs.orgnih.gov This methodology begins with easily accessible 6-benzyl-3,6-dihydropyridin-2(1H)-ones. acs.org The key transformation is triggered by the electrophilic iodinating reagent, N-iodosuccinimide (NIS). acs.orgnih.gov

The reaction mechanism involves the transfer of the benzyl (B1604629) group from the C6 position to the C5 position of the lactam ring. acs.orgresearchgate.net This migration indicates a novel aza-semipinacol rearrangement. acs.org The driving force for this rearrangement is believed to be the formation of a stable N-acyliminium cation intermediate. acs.org This pathway provides a direct method for introducing an iodine atom at the C3-position while simultaneously installing a benzyl group at C5, yielding highly functionalized pyridone products. acs.orgnih.gov These compounds are valuable as they are not readily accessible through other synthetic routes and can be further functionalized. acs.org

Table 2: Synthesis of 3-Iodo-5-benzyl-2-pyridones via Aza-Semipinacol Rearrangement Data derived from the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with NIS. acs.orgnih.gov

| Starting Material Substituent (at C4) | Reagent | Key Transformation | Product |

|---|---|---|---|

| Phenyl | NIS | Aza-semipinacol rearrangement | 4-Phenyl-3-iodo-5-benzyl-2-pyridone |

| Methyl | NIS | Aza-semipinacol rearrangement | 4-Methyl-3-iodo-5-benzyl-2-pyridone |

| Various alkyl/aryl | NIS | Aza-semipinacol rearrangement | Substituted 3-iodo-5-benzyl-2-pyridones |

Transformation from Other Halogenated Pyridine Precursors

The direct and regioselective halogenation of the pyridine ring is a fundamental challenge in heterocyclic chemistry. nsf.gov Advanced methods that allow for the transformation of unfunctionalized or differently halogenated pyridines into specific iodinated isomers are highly valuable.

A recently developed strategy enables the highly regioselective halogenation of the 3-position of a wide range of pyridine precursors. nsf.govchemrxiv.org This method circumvents the typical reactivity patterns of the pyridine ring by employing a sequence of ring-opening, halogenation, and ring-closing. nsf.gov The pyridine is first converted into an acyclic Zincke imine intermediate. chemrxiv.org This transformation temporarily converts the electron-deficient heterocycle into a series of polarized alkenes that are susceptible to electrophilic attack. nsf.govchemrxiv.org

The Zincke imine intermediate then undergoes a highly regioselective halogenation with an electrophilic halogen source, such as N-iodosuccinimide (NIS), under mild conditions. nsf.gov Subsequent ring-closure, often promoted by ammonium (B1175870) acetate, regenerates the pyridine ring, now bearing an iodine atom specifically at the C3 position. nsf.gov This "one-pot" protocol is compatible with a diverse array of substituents on the pyridine ring, making it a versatile tool for accessing 3-iodopyridines, which are direct precursors to 3-iodo-pyridinones via subsequent oxidation or other transformations. nsf.govchemrxiv.org

Table 3: Regioselective Iodination of Pyridines via Zincke Imine Intermediates Data derived from the one-pot ring-opening/iodination/ring-closing protocol. nsf.govchemrxiv.org

| Pyridine Precursor | Key Steps | Halogenating Agent | Product | Selectivity |

|---|---|---|---|---|

| 2-Phenylpyridine | Ring-opening, Iodination, Ring-closing | NIS | 2-Phenyl-3-iodopyridine | High (3-selective) |

| 2-Alkylpyridines | Ring-opening, Iodination, Ring-closing | NIS | 2-Alkyl-3-iodopyridine | High (3-selective) |

| 3-Fluoropyridine | Ring-opening, Iodination, Ring-closing | NIS | 3-Fluoro-5-iodopyridine* | High (5-selective) |

| Various Substituted Pyridines | Ring-opening, Iodination, Ring-closing | NIS | Corresponding 3-Iodopyridine | High (3-selective) |

Note: The numbering of the product changes based on IUPAC nomenclature rules for the substituted pyridine.

In Depth Mechanistic Elucidation of Reactions Involving 3 Iodo 3h Pyridin 6 One Derivatives

Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

Derivatives of 3-iodo-3H-pyridin-6-one are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. chemistryjournals.neteie.gr The mechanism for these reactions, particularly those catalyzed by palladium, follows a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. researchgate.netwikipedia.orgyoutube.com

The generic catalytic cycle, applicable to a substrate like a 3-iodopyridin-6-one derivative (Ar-I), begins with a low-valent transition metal complex, typically Pd(0). wikipedia.org

Oxidative Addition : The cycle commences with the oxidative addition of the 3-iodopyridin-6-one derivative to the Pd(0) catalyst. In this rate-determining step, the palladium center inserts itself into the carbon-iodine bond, breaking the C-I bond and forming a new organopalladium(II) complex (Ar-Pd-I). researchgate.netwikipedia.org The oxidation state of palladium changes from 0 to +2.

Transmetalation : The second step involves the transfer of an organic group (R) from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) complex. chemistryjournals.netwikipedia.org This step, known as transmetalation, displaces the iodide ligand and forms a new diorganopalladium(II) intermediate (Ar-Pd-R).

Reductive Elimination : The final step is reductive elimination, where the two organic fragments (Ar and R) are expelled from the palladium center as the final cross-coupled product (Ar-R). wikipedia.org This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0. researchgate.net

This catalytic cycle is central to a wide array of powerful synthetic methods, including Suzuki-Miyaura, Stille, Sonogashira, and Heck couplings, allowing for the versatile functionalization of the pyridin-6-one core. chemistryjournals.netrsc.org

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling

| Step | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | 0 → +2 |

| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) complex. | No Change (+2) |

| Reductive Elimination | Expulsion of the coupled product, regenerating the Pd(0) catalyst. | +2 → 0 |

Radical Initiation and Propagation Pathways on the Pyridone Nucleus

The pyridone nucleus can participate in radical reactions, typically involving cyclization processes where the radical is generated from an N-ω-haloalkyl side chain. scielo.org.mxresearchgate.net The mechanism for these reactions is characterized by distinct initiation, propagation, and termination steps. masterorganicchemistry.comlumenlearning.com

Radical Initiation: The reaction is initiated by the generation of a radical species. This can be achieved under various conditions:

Tin-Based Reductive Conditions : A common method involves using tributyltin hydride (n-Bu₃SnH) with an initiator like 2,2'-azobis(isobutyronitrile) (AIBN). scielo.org.mx Upon heating, AIBN decomposes to form nitrogen gas and two carbon-centered radicals, which then abstract a hydrogen atom from n-Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•). libretexts.orguchicago.edu

Oxidative "Tin-Free" Conditions : Alternatively, radical initiation can be achieved using organic peroxides, such as dilauroyl peroxide (DLP), which serve as both the initiator and the oxidant. scielo.org.mxresearchgate.net Fenton-type conditions [Fe(II)/H₂O₂/DMSO] can also be employed, though they may result in lower yields for pyridone systems. scielo.org.mx

Radical Propagation: Once the initiating radical is formed, a chain reaction ensues, consisting of two main propagation steps: masterorganicchemistry.comlumenlearning.com

Halogen Abstraction and Cyclization : The initiating radical (e.g., Bu₃Sn•) abstracts the iodine atom from an N-ω-iodoalkylpyridone precursor. This generates an alkyl radical on the side chain. This alkyl radical then attacks the pyridone nucleus, typically at the C6 position, to form a bicyclic intermediate. scielo.org.mx The presence of electron-withdrawing groups on the pyridone ring can favor this radical attack. scielo.org.mx

Oxidation/Reduction : In formally reductive conditions (using n-Bu₃SnH), the bicyclic radical intermediate can be oxidized to form the final product, with the oxidant often being the radical initiator (AIBN) itself when used in stoichiometric amounts. scielo.org.mx Under oxidative conditions (using DLP or Fenton reagents), the intermediate is directly oxidized to the bicyclic 2-pyridone derivative. scielo.org.mxresearchgate.net

Intramolecular Rearrangement Mechanisms

Derivatives of this compound can undergo several types of intramolecular rearrangements, leading to significant structural transformations.

Aza-Semipinacol-Type Rearrangement : A novel aza-semipinacol-type rearrangement has been observed in 6-benzyl-3,6-dihydropyridin-2(1H)-ones upon treatment with N-iodosuccinimide (NIS). acs.orgresearchgate.net This reaction leads to the formation of 3-iodo-5-benzyl-substituted 2-pyridones. The mechanism involves the transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam ring. acs.org This type of 1,2-shift is analogous to the classic semipinacol rearrangement, where a carbocation intermediate drives the migration of an adjacent group. nih.govrsc.org The identification of intermediate compounds supports the proposed mechanistic pathway, which provides access to functionalized pyridones that are otherwise difficult to synthesize. acs.org

Halogen Migration (Halogen Dance) : Halogen dance reactions involve the base-catalyzed migration of a halogen atom from one position to another on a heterocyclic ring. clockss.orgresearchgate.net In pyridines, this rearrangement typically occurs via a 1,2-halogen shift. The process is usually initiated by a strong base like lithium diisopropylamide (LDA), which deprotonates the ring to form an anionic intermediate. The halogen then migrates to an adjacent, more stable carbanionic center. While bromine and iodine atoms are prone to such shifts, fluorine and chlorine atoms are less likely to migrate. clockss.org This reaction serves as a powerful tool to introduce functional groups at positions that are not directly accessible through classical substitution methods. clockss.orgresearchgate.net

Group Transfer : The aza-semipinacol rearrangement mentioned above is a specific example of a group transfer reaction, where a benzyl group migrates from one carbon to another. acs.org This process is significant as it allows for the construction of novel molecular scaffolds, including those with all-carbon quaternary stereogenic centers. acs.orgresearchgate.net

Electrophilic and Nucleophilic Substitution Mechanisms at the Pyridone Core

The pyridone core exhibits dual reactivity, capable of undergoing both electrophilic and nucleophilic substitution, although the conditions and mechanisms differ significantly.

Electrophilic Substitution : Electrophilic aromatic substitution (SEAr) on the pyridine (B92270) ring is generally difficult. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles, making the reaction much slower than for benzene. wikipedia.orgyoutube.com Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, halogenation), the pyridine nitrogen is protonated, which further deactivates the ring. wikipedia.org However, the pyridin-6-one tautomer possesses increased electron density compared to pyridine, which can facilitate electrophilic attack. Halogenation of hydroxypyridines (the enol form of pyridones) occurs readily, often leading to poly-halogenation at positions ortho and para to the hydroxyl group. doi.org The general mechanism for SEAr involves two steps:

Attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. byjus.commasterorganicchemistry.com

Nucleophilic Substitution : The electron-deficient nature of the pyridone ring, enhanced by the carbonyl group, makes it susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The iodine atom at the C3 position is a good leaving group. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway: libretexts.org

Addition : A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily disrupted.

Elimination : The leaving group (iodide ion) is expelled from the Meisenheimer complex, which restores the aromaticity of the pyridone ring and yields the substituted product. libretexts.org

The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the ring, which help to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.comlibretexts.org For halopyridines, 3-halo derivatives are generally less reactive than 2- or 4-halopyridines in nucleophilic substitution reactions. sci-hub.se

Table 2: Comparison of Substitution Mechanisms at the Pyridone Core

| Feature | Electrophilic Substitution (SEAr) | Nucleophilic Substitution (SNAr) |

|---|---|---|

| Attacking Species | Electrophile (e.g., Br⁺, NO₂⁺) | Nucleophile (e.g., RO⁻, R₂NH) |

| Ring Character | Acts as a nucleophile | Acts as an electrophile |

| Intermediate | Positively charged (Arenium ion) | Negatively charged (Meisenheimer complex) |

| Rate-Determining Step | Formation of the arenium ion | Formation of the Meisenheimer complex |

| Effect of Substituents | Activated by electron-donating groups | Activated by electron-withdrawing groups |

Sophisticated Chemical Transformations and Reactivity Studies of 3 Iodo 3h Pyridin 6 One Derivatives

Carbon-Carbon Bond Forming Reactions via Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon bonds, and 3-iodopyridinone derivatives are excellent substrates for these transformations. The high reactivity of the C-I bond, coupled with the ability to protect the pyridinone nitrogen, allows for a wide range of coupling partners to be introduced at the 3-position.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a powerful method for creating biaryl and heteroaryl structures. researchgate.netnih.govnih.govmdpi.comnih.gov For 3-iodo-2-pyridinone derivatives, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. wikipedia.org The choice of N-protecting group on the pyridinone ring can influence the reaction's efficiency.

Key research findings have demonstrated the successful coupling of N-protected 3-iodo-2-pyridinones with various arylboronic acids. For instance, N-benzyl-3-iodo-2-pyridinone can be coupled with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate to yield N-benzyl-3-phenyl-2-pyridinone in good yields. The reaction conditions are generally mild and tolerate a wide range of functional groups on the boronic acid partner. researchgate.net

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 78 |

| 4 | 2-Pyridylboronic acid | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 85 | 75 |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to synthesize 3-alkynyl-2-pyridinone derivatives by reacting a 3-iodo-2-pyridinone with a terminal alkyne. organic-chemistry.orglibretexts.orgresearchgate.netharvard.eduorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgnih.govresearchgate.net The resulting alkynylated pyridinones are valuable intermediates for further transformations and are present in various biologically active molecules.

Studies have shown that N-protected 3-iodo-2-pyridinones undergo efficient Sonogashira coupling with a range of terminal alkynes, including both aliphatic and aromatic acetylenes. For example, the reaction of N-methyl-3-iodo-2-pyridinone with phenylacetylene, catalyzed by Pd(PPh₃)₂Cl₂ and CuI in the presence of triethylamine (B128534), affords N-methyl-3-(phenylethynyl)-2-pyridinone in high yield. wikipedia.org

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 91 |

| 2 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 80 | 88 |

| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Toluene | 70 | 95 |

| 4 | 3-Ethynylpyridine | Pd(PPh₃)₄ | CuI | Et₃N | Acetonitrile | 80 | 82 |

Negishi Cross-Coupling with Organozinc Reagents

The Negishi cross-coupling reaction offers a powerful method for forming carbon-carbon bonds by coupling an organic halide with an organozinc reagent. organic-chemistry.orgchemrxiv.orgnih.govuwindsor.ca This reaction is particularly useful for introducing alkyl, vinyl, and aryl groups that may not be readily accessible through other coupling methods. nih.govresearchgate.net The reaction is catalyzed by palladium or nickel complexes and is known for its high functional group tolerance. libretexts.org

The application of the Negishi coupling to 3-iodo-2-pyridinone derivatives allows for the synthesis of a wide variety of 3-substituted pyridinones. Organozinc reagents can be prepared in situ from the corresponding organic halides, which avoids the need to handle these often sensitive reagents separately. For instance, the reaction of N-Boc-3-iodo-2-pyridinone with ethyl(zinc)iodide in the presence of a palladium catalyst like Pd(dba)₂ and a phosphine ligand can yield N-Boc-3-ethyl-2-pyridinone.

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 60 | 89 |

| 2 | Ethylzinc iodide | Pd(dppf)Cl₂ | - | DMF | 50 | 85 |

| 3 | Vinylzinc bromide | Pd₂(dba)₃ | P(o-tol)₃ | Dioxane | 70 | 76 |

| 4 | Benzylzinc chloride | Ni(acac)₂ | dppe | THF | 65 | 81 |

Mizoroki-Heck Reaction for Olefinic Coupling

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This reaction provides a direct method for the synthesis of 3-alkenyl-2-pyridinone derivatives, which are important structural motifs in many natural products and pharmaceuticals. The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand.

Research has demonstrated the feasibility of the Mizoroki-Heck reaction with 3-iodo-2-pyridinone substrates. For example, the coupling of N-acetyl-3-iodo-2-pyridinone with styrene (B11656) in the presence of palladium acetate, a phosphine ligand such as triphenylphosphine, and a base like triethylamine can produce N-acetyl-3-styryl-2-pyridinone. The regioselectivity of the reaction is generally high, favoring the formation of the trans-alkene. libretexts.org

| Entry | Olefin | Catalyst | Base | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ | Et₃N | PPh₃ | DMF | 100 | 82 |

| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | - | Acetonitrile | 80 | 90 |

| 3 | 1-Octene | Pd₂(dba)₃ | NaOAc | P(o-tol)₃ | Dioxane | 110 | 75 |

| 4 | Cyclohexene | Pd(OAc)₂ | Ag₂CO₃ | - | Toluene | 120 | 68 |

Functionalization through Metalation and Transmetalation Processes

Beyond cross-coupling reactions, the carbon-iodine bond of 3-iodo-3H-pyridin-6-one derivatives can be activated through metal-halogen exchange to form organometallic intermediates. These intermediates can then be trapped with various electrophiles to introduce a wide range of functional groups.

Iodine-Magnesium Exchange Reactions and Subsequent Quenching

The iodine-magnesium exchange reaction is a classic method for the formation of Grignard reagents. nih.govchemrxiv.org In the context of 3-iodo-2-pyridinone derivatives, this transformation generates a pyridinone-based Grignard reagent, which is a powerful nucleophile. nih.govorganic-chemistry.org This intermediate can then be reacted with a variety of electrophiles to install new functional groups at the 3-position. researchgate.net

The process typically involves treating the N-protected 3-iodo-2-pyridinone with an alkylmagnesium halide, such as isopropylmagnesium chloride, often in the presence of lithium chloride to facilitate the exchange. The resulting Grignard reagent can be quenched with electrophiles like aldehydes, ketones, esters, or alkyl halides to afford the corresponding functionalized pyridinones. For instance, after the iodine-magnesium exchange, quenching with benzaldehyde (B42025) would yield a 3-(hydroxy(phenyl)methyl)-2-pyridinone derivative.

| Entry | Electrophile | Grignard Formation Reagent | Quenching Temp (°C) | Product | Yield (%) |

| 1 | Benzaldehyde | i-PrMgCl·LiCl | -20 | 3-(Hydroxy(phenyl)methyl)-2-pyridinone | 78 |

| 2 | Acetone | EtMgBr | 0 | 3-(2-Hydroxypropan-2-yl)-2-pyridinone | 85 |

| 3 | Ethyl formate | t-BuMgCl | -40 | 3-Formyl-2-pyridinone | 65 |

| 4 | Allyl bromide | i-PrMgCl | -10 | 3-Allyl-2-pyridinone | 72 |

Regioselective Zincation for Further Derivatization

The regioselective functionalization of pyridone rings is a crucial strategy for the synthesis of complex molecules. Directed zincation using TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPZnCl·LiCl, has emerged as a powerful method for the selective deprotonation and subsequent derivatization of N-heterocycles. nih.gov In the case of diazines like pyridazine, metalation is directed to the C3 position due to a precoordination effect with the ring nitrogen. nih.gov

For this compound, the regiochemical outcome of zincation is dictated by the interplay of the existing iodo and carbonyl substituents. The use of bimetallic bases like TMPZnX·LiX (where X = Cl, Br) allows for metalation under mild conditions, often without the need for harsh additives. nih.gov This approach can provide access to zincated pyridone intermediates, which can then be trapped with a variety of electrophiles to introduce new functional groups at specific positions on the pyridone core. The precise site of zincation on the 3-iodopyridinone ring allows for controlled derivatization, enabling the synthesis of highly substituted pyridone structures.

Table 1: Conditions for Regioselective Zincation of N-Heterocycles

| Heterocycle | Base | Conditions | Regioselectivity | Yield of Iodinated Product |

| Pyridazine | TMPZnCl·LiCl (1.75 equiv) | 70 °C, 2 h | 94:6 (C3-zincation) | 70% |

| Pyrimidine | TMPZnCl·LiCl (1.75 equiv) | 25 °C, 6 h | ~96:4 (C2-zincation) | N/A |

| 5-Methylpyrimidine | TMPZnCl·LiCl (1.75 equiv) | 25 °C, 6 h | >98% (C2-zincation) | ~90% (after iodolysis) |

This table is based on data for related diazine systems, illustrating the principle of regioselective zincation. nih.gov

Intramolecular Cyclization and Annulation Reactions

The this compound scaffold is a valuable precursor for intramolecular cyclization and annulation reactions, which are key strategies for building complex, multi-ring systems. These transformations can proceed through various mechanisms, often leveraging the iodine atom as a leaving group in cross-coupling reactions or utilizing the inherent reactivity of the pyridone ring for C-H activation. nih.govacs.org

Hypervalent iodine(III) reagents, for instance, can mediate the intramolecular annulation of related β-enaminone systems to generate fused imidazo[1,2-a]pyridines through a free-radical mechanism. researchgate.net Furthermore, transition metal-catalyzed reactions provide a powerful avenue for these transformations. Nickel-catalyzed intramolecular olefin hydroarylation of 2-pyridones leads to the formation of 1,6-annulated 2-pyridones, with the regioselectivity of the cyclization being controlled by the choice of ligand. nih.gov Similarly, palladium(II)-catalyzed intramolecular C–H benzannulation offers a regioselective route to highly substituted quinolinone derivatives from pyridone precursors under mild conditions. acs.org

Construction of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is of significant interest in medicinal chemistry and materials science. rsc.org this compound serves as an excellent starting material for constructing such architectures. Annulation strategies, where a new ring is built onto the existing pyridone core, are particularly effective.

One prominent strategy involves the palladium-catalyzed reaction of pyridones to achieve intramolecular C-H activation and subsequent cyclization, yielding complex fused structures like quinolinones. acs.org Another approach is the dearomative [3+2] cycloaddition reaction of 2-alkynyl pyridines with diarylcyclopropenones, which provides access to densely functionalized indolizinones under metal-free conditions. rsc.org Iodine itself can mediate annulation reactions; for example, the reaction of N-cyclopropyl enamines with iodine leads to the formation of 1,4-dihydropyridines. researchgate.net These methods highlight the versatility of the iodopyridinone core in synthesizing a diverse range of fused heterocyclic compounds, including indolizidines and quinolizidines, which are prevalent in biologically active alkaloids. nih.gov

Exploration of Non-Covalent Interactions

Beyond covalent modifications, the iodine substituent in this compound plays a crucial role in directing supramolecular assembly through non-covalent interactions, most notably halogen bonding.

Halogen Bonding Donor Properties and Their Structural Implications

Halogen bonding is a non-covalent interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophilic species. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov Consequently, the iodine atom in this compound is a potent halogen bond (XB) donor. researchgate.netsemanticscholar.org

In the solid state, this property has significant structural implications. Crystal structure analyses of related 6-iodo-2-pyridone derivatives reveal that halogen bonding is a key interaction governing the crystal packing motif. researchgate.net Specifically, strong I···O interactions between the iodine atom of one molecule and the carbonyl oxygen of another can lead to the formation of infinite, planar chains. researchgate.net Studies on 3-iodopyridinium cations further confirm the strength of iodine as an XB donor, showing that it consistently forms halogen bonds with iodide anions that are significantly shorter than the sum of their van der Waals radii. nih.govacs.org This relative shortening can be as high as 11.2% for C–I···I⁻ contacts. acs.org These directed interactions make 3-iodo-2-pyridones valuable building blocks in crystal engineering.

Table 2: Halogen Bond Parameters in Halopyridinium Iodide Crystals

| Compound | Interaction | Distance (Å) | Sum of vdW Radii (Å) | Relative Shortening (%) | C–X···I⁻ Angle (°) |

| 3-Iodopyridinium Iodide | C–I···I⁻ | 3.515 | 3.96 | 11.2 | 175.0 |

| 3-Bromopyridinium Iodide | C–Br···I⁻ | 3.692 | 3.86 | 4.4 | 175.7 |

| 3-Chloropyridinium Iodide | C–Cl···I⁻ | 3.952 | 3.81 | -3.7 | 168.0 |

Data adapted from studies on 3-halopyridinium iodides, demonstrating the superior halogen bond donor capability of iodine. acs.org

Site-Selective C-H Functionalization Controlled by Radical, Organometallic, and Directing Group Strategies

Direct C-H functionalization is a powerful tool for modifying complex molecules without the need for pre-functionalization. The this compound ring possesses C-H bonds that can be selectively activated using various strategies, allowing for late-stage diversification.

A radical-based approach has been developed for the direct C-H iodination of pyridones, which shows selectivity for the C3 and C5 positions. rsc.org While the subject compound is already iodinated at C3, this demonstrates the susceptibility of the C5 position to further functionalization via a radical pathway.

Organometallic strategies often involve the in situ generation of highly reactive intermediates. For instance, combining bench-stable PhI(OAc)₂ with various anions can generate transient, non-symmetric iodanes capable of site-selective C-H functionalization of heteroarenes. nsf.govnih.gov This method allows for the incorporation of a wide range of functional groups.

Directing group strategies leverage a functional group already present in the molecule to guide a metal catalyst to a specific C-H bond. The carbonyl group of the pyridone ring can act as a directing group, facilitating regioselective functionalization. rsc.org These complementary strategies—radical, organometallic, and directing group-controlled—provide a toolkit for the precise and predictable functionalization of the remaining C-H bonds on the this compound scaffold.

Table 3: Strategies for Site-Selective C-H Functionalization of Pyridone-like Heterocycles

| Strategy | Reagents/Catalyst | Position(s) Functionalized | Mechanism |

| Radical | I₂, K₂S₂O₈, H₂O₂ | C3, C5 | Radical-based C-H iodination |

| Organometallic | PhI(OAc)₂, HX (X = Cl, Br, OTs) | Most nucleophilic C-H | In situ generation of reactive iodanes |

| Directing Group | Pd(II), Ni(II) catalysts | C5 (directed by C=O) | Chelation-assisted C-H activation |

This table summarizes general strategies applicable to the functionalization of the pyridone core. rsc.orgrsc.orgnsf.gov

Advanced Spectroscopic and Structural Characterization of 3 Iodo 3h Pyridin 6 One Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR spectroscopy allows for the identification and assignment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. In the case of 3-iodo-3H-pyridin-6-one, which exists in tautomeric equilibrium with 3-iodo-2-hydroxypyridine, the proton signals of the pyridinone ring are expected to appear in the aromatic region of the spectrum.

For a related compound, 2-iodo-3-hydroxypyridine, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the aromatic protons. chemicalbook.com The proton chemical shifts are influenced by the electron-withdrawing effects of the iodine atom and the hydroxyl/oxo group, as well as their positions on the ring. The coupling constants (J) between adjacent protons provide information about their connectivity.

Table 1: Representative ¹H NMR Data for a Substituted Pyridinone Analog

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.6 | d | ~7.4 |

| H-5 | ~6.2 | d | ~7.4 |

| NH | ~12.0 | br s | - |

| Aromatic (substituent) | 7.2 - 7.8 | m | - |

Data is for 6-tert-Butyl-3-phenyl-2-pyridone and is illustrative of the typical chemical shift ranges for pyridinone protons. rsc.org

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the protons at the C-2, C-4, and C-5 positions, with their chemical shifts and coupling patterns providing unambiguous evidence of the substitution pattern. The N-H proton of the pyridinone tautomer would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

For this compound, the ¹³C NMR spectrum would be expected to show six distinct signals corresponding to the six carbon atoms of the pyridinone ring. The carbon atom bearing the iodine (C-3) would be significantly shifted upfield due to the heavy atom effect of iodine. The carbonyl carbon (C-6) would appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm. The chemical shifts of the other ring carbons would be influenced by the substituents and their positions.

Table 2: Representative ¹³C NMR Data for a Substituted Pyridinone Analog

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~163.5 |

| C-3 | ~101.8 |

| C-4 | ~139.1 |

| C-5 | ~127.2 |

| C-6 | ~156.2 |

| Carbonyl (substituent) | - |

| Aromatic (substituent) | 127.7 - 136.6 |

Data is for 6-tert-Butyl-3-phenyl-2-pyridone and is illustrative of the typical chemical shift ranges for pyridinone carbons. rsc.org

Heteronuclear NMR provides direct information about nuclei other than protons and carbons. For derivatives of this compound containing fluorine or phosphorus, ¹⁹F and ³¹P NMR, respectively, are powerful analytical tools.

¹⁹F NMR for Fluorinated Analogs: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. cdnsciencepub.comrsc.org The chemical shift of a fluorine atom is extremely sensitive to its electronic environment, providing a sensitive probe for structural and conformational changes. nih.gov For a fluorinated derivative of this compound, the ¹⁹F NMR spectrum would show signals whose chemical shifts would be characteristic of the fluorine's position on the pyridinone ring or on a substituent. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can provide additional structural information. For instance, fluorinated pyridones have been shown to exhibit a wide range of chemical shifts depending on the substitution pattern and solvent polarity, which influences the tautomeric equilibrium. nih.gov

³¹P NMR for Phosphonates: The ³¹P nucleus is also a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a routine and informative technique for phosphorus-containing compounds. wikipedia.org The chemical shift of a phosphorus atom in a phosphonate derivative of this compound would be indicative of the oxidation state of the phosphorus and the nature of the atoms bonded to it. huji.ac.il For example, a phosphonate group attached to the pyridinone ring would exhibit a characteristic chemical shift in the ³¹P NMR spectrum. Coupling between the ³¹P nucleus and nearby protons can be observed, providing information on the connectivity. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. nih.gov For this compound (C₅H₄INO), the expected monoisotopic mass can be calculated with high accuracy.

Table 3: Calculated Exact Mass for this compound

| Ion | Elemental Formula | Calculated Exact Mass |

| [M+H]⁺ | C₅H₅INO⁺ | 221.9410 |

| [M+Na]⁺ | C₅H₄INNaO⁺ | 243.9230 |

| [M-H]⁻ | C₅H₃INO⁻ | 219.9265 |

Fragmentation analysis in HRMS provides valuable information about the structure of a molecule. researchgate.net The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. For this compound, characteristic fragmentation pathways would be expected. The weak C-I bond would likely lead to the loss of an iodine radical or atom. Other common fragmentation pathways for pyridinones include the loss of carbon monoxide (CO) from the ring and subsequent ring rearrangements. The fragmentation of related prazoles has shown that the pyridine (B92270) ring often remains intact during initial fragmentation. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. aps.org These techniques provide information about the functional groups present in a molecule and can be used for structural characterization.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C=O, N-H, C-H, and C-I bonds, as well as vibrations of the pyridinone ring. The carbonyl (C=O) stretching vibration is a particularly strong and characteristic band in the IR spectrum, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would be observed as a broader band in the region of 3200-3400 cm⁻¹. The C-I stretching vibration would appear at lower frequencies, typically below 600 cm⁻¹. The Raman spectrum would be particularly sensitive to the vibrations of the aromatic ring. aps.org

Table 4: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch | 3200 - 3400 | IR |

| C-H stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C=O stretch | 1650 - 1700 | IR, Raman |

| C=C/C=N ring stretch | 1400 - 1600 | IR, Raman |

| C-I stretch | < 600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. scispace.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms in the molecule, as well as bond lengths, bond angles, and intermolecular interactions.

Table 5: Illustrative Crystallographic Parameters for a Related Iodinated Heterocycle

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.456(3) |

| c (Å) | 11.234(2) |

| β (°) | 105.12(3) |

| Volume (ų) | 1694.5(6) |

| Z | 4 |

Data is for an illustrative iodinated heterocyclic compound and does not represent this compound.

Computational and Theoretical Chemistry Investigations of 3 Iodo 3h Pyridin 6 One Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.comscispace.com This method is used to determine various molecular properties by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like 3-iodo-3H-pyridin-6-one, DFT can elucidate its fundamental electronic and structural properties.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. youtube.comyoutube.com Calculations are typically performed using a specific functional, such as Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP), and a basis set like 6-31G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. scispace.comyoutube.com The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's ground state conformation.

Table 1: Predicted Geometrical Parameters for this compound Note: This table presents hypothetical, representative data for this compound based on standard values for similar heterocyclic systems, as specific literature values are not available.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.comnist.gov The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. wikipedia.orgschrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates a molecule is more reactive. wikipedia.org For pyridine-based systems, these values are crucial for predicting how they will interact with other reagents. researchgate.netuni-muenchen.de

Table 2: Representative Frontier Orbital Energies for a Pyridine (B92270) System Note: The following data is illustrative, based on calculations for related N-heterocyclic compounds, to demonstrate the typical output of an FMO analysis.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction by transforming it into a set of localized orbitals corresponding to the familiar Lewis structure elements like core electrons, lone pairs, and bonds. mpg.dewisc.eduresearchgate.net This method allows for the quantification of electron density distribution and the investigation of intramolecular interactions. uni-muenchen.de

Table 3: Illustrative NBO Analysis - Second-Order Perturbation E(2) for Donor-Acceptor Interactions Note: This table shows hypothetical interactions and stabilization energies for this compound to exemplify the results of an NBO calculation.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEPS is plotted onto a constant electron density surface, with colors indicating the electrostatic potential. nih.gov Typically, regions of negative potential (colored red) are associated with lone pairs and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. semanticscholar.org For this compound, the MEPS would likely show a strong negative potential around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or for hydrogen bonding. Positive potentials would be expected around the hydrogen atoms.

Molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. Computational methods can predict these properties by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). A large first hyperpolarizability (β) value is indicative of a strong second-order NLO response. This property is often associated with molecules that have strong electron-donating and electron-accepting groups connected by a π-system. DFT calculations can effectively screen molecules like this compound for potential NLO activity by quantifying these parameters.

Table 4: Calculated NLO Properties for a Representative Pyridine Derivative Note: Data is based on a similar organic molecule to illustrate the typical values obtained from NLO calculations.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis

While DFT calculations provide insight into a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the conformational flexibility and dynamic behavior of molecules over time.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of atoms evolve. This approach is useful for understanding how this compound might behave in a solvent, how its conformation might change due to thermal fluctuations, and its ability to interact with other molecules.

Quantum Chemical Parameters for Structure-Reactivity Correlations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. researchgate.netrasayanjournal.co.in These computational methods provide a suite of parameters that correlate with the molecule's stability, reactivity, and potential interaction sites. researchgate.net

Key parameters derived from such calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO is related to the molecule's ability to donate electrons, while the ELUMO indicates its capacity to accept electrons. rasayanjournal.co.in The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released upon gaining an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ ≈ (I + A) / 2).

Global Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = χ² / 2η).

These parameters, when calculated for this compound, would offer quantitative insights into its reactivity profile. For instance, the distribution of the HOMO and LUMO across the pyridinone ring and the iodo-substituent would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. The molecular electrostatic potential (MEP) surface would further visualize the charge distribution, identifying electron-rich (negative potential, typically red/yellow) and electron-poor (positive potential, typically blue) regions, which are crucial for predicting non-covalent interactions. rasayanjournal.co.in

Table 1: Representative Quantum Chemical Parameters Calculated for a Heterocyclic Compound (Note: This data is illustrative and not specific to this compound, as such specific data is not available. The values are representative of what would be calculated for a similar iodo-heterocyclic system using a method like B3LYP/6-311G(d,p).)

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Global Hardness | η | 2.65 |

| Global Softness | S | 0.38 |

| Electrophilicity Index | ω | 2.79 |

Modeling of Intermolecular Interactions (e.g., Halogen Bonds in Supramolecular Assemblies)

The iodine atom in this compound is a key feature that can direct the formation of specific and strong non-covalent interactions, most notably halogen bonds. nih.gov A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. mdpi.com

Computational modeling is essential for understanding and predicting the geometry, strength, and nature of these interactions. In the context of this compound, the iodine atom, being covalently bonded to a carbon atom of the pyridinone ring, would possess a region of positive electrostatic potential (the σ-hole) opposite to the C-I covalent bond. This positive region can interact favorably with electron-rich atoms.

In supramolecular assemblies, this compound could form various motifs driven by halogen bonding. For example:

I···N interactions: The iodine atom could form a halogen bond with the nitrogen atom of a neighboring pyridine or other nitrogen-containing heterocycle. nih.govnih.gov

I···O interactions: The iodine could interact with the carbonyl oxygen of another pyridinone molecule or a solvent molecule. nih.gov

These interactions play a crucial role in crystal engineering, guiding the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. nih.govmdpi.com Theoretical studies can predict the most stable arrangements (dimers, chains, sheets) by calculating the interaction energies and analyzing the geometric parameters of the halogen bonds (e.g., the R···X distance and the C-I···R angle, which is typically close to 180°). nih.gov

The strength and nature of these halogen bonds can be further analyzed using techniques like Atoms-in-Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis, which provide insights into the electron density distribution and orbital interactions governing the bond. mdpi.com

Table 2: Typical Geometrical Parameters for Halogen Bonds in Iodo-Heterocyclic Systems (Note: This data is generalized from studies of iodo-substituted organic molecules and is not specific to this compound.)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (C-I···Acceptor) (°) |

| I···N | C-I | N (Pyridine) | 2.8 - 3.2 | 165 - 180 |

| I···O | C-I | O (Carbonyl) | 2.9 - 3.4 | 160 - 175 |

These computational investigations are fundamental for the rational design of new materials, as the predictable nature of halogen bonds allows for the construction of complex supramolecular architectures with desired properties. nih.govnih.gov

Strategic Applications of 3 Iodo 3h Pyridin 6 One Derivatives in Advanced Organic Synthesis

Construction of Pharmacologically Relevant Heterocyclic Scaffolds

The unique reactivity of 3-iodo-3H-pyridin-6-one derivatives makes them valuable starting materials for the synthesis of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal chemistry.

Synthesis of Furo[2,3-b]pyridones

A notable application of 3-iodopyridinone derivatives is in the one-pot, palladium-mediated, three-component synthesis of furo[2,3-b]pyridones. This method integrates a Sonogashira coupling and a Wacker-type heteroannulation process. acs.orgacs.orgnih.gov The synthesis commences with the Sonogashira coupling of a 4-alkoxy-3-iodo-2-pyridone with a terminal alkyne, followed by a palladium-catalyzed heteroannulation. acs.orgacs.orgnih.gov

The one-pot procedure for the conversion of a 4-benzyloxy-3-iodo-N-methyl-2-pyridone to a furo[2,3-b]pyridone demonstrates the efficiency of this approach. The initial Sonogashira coupling is followed by the addition of an aryl iodide, leading to the final cyclized product in good yield. acs.org A single palladium catalyst participates in three distinct transformations: Sonogashira coupling, cyclization, and fragmentation, acting alternately as an organometallic reagent and a Lewis acid. acs.orgacs.org

| Entry | 3-Iodopyridone Derivative | Alkyne | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Benzyloxy-3-iodo-N-methyl-2-pyridone | (p-MeO₂C)phenyl acetylene | (p-MeO₂C)phenyl iodide | 7a | 83 |

Table 1: One-pot synthesis of furo[2,3-b]pyridone 7a. acs.org

Formation of Indenopyridin-2-ones and Related Polycycles

Derivatives of this compound play a crucial role in the synthesis of functionalized indenopyridin-2-ones through a novel aza-semipinacol-type rearrangement. nih.govacs.org The reaction of 4-substituted 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-iodosuccinimide (NIS) surprisingly leads to the formation of 5-benzyl-3-iodosubstituted 2-pyridones instead of the expected iodo-substituted indenopyridin-2-ones. nih.govacs.org This rearrangement involves the transfer of a benzyl (B1604629) group from the C6 to the C5 position of the lactam. nih.govacs.org

This method provides access to 3-iodo-5-benzyl-substituted 2-pyridones, which are valuable intermediates for further functionalization and may be of interest in drug development due to the pharmacological activity of this class of compounds. nih.govacs.org

| Starting Material | Reagent | Product | Yield (%) |

| 6-benzyl-4-phenyl-3,6-dihydropyridin-2(1H)-one (2n) | NIS | 5-benzyl-3-iodo-4-phenyl-2-pyridone (9n) | 75 |

| 6-benzyl-4-(p-tolyl)-3,6-dihydropyridin-2(1H)-one (2o) | NIS | 5-benzyl-3-iodo-4-(p-tolyl)-2-pyridone (9o) | 72 |

| 6-benzyl-4-(p-methoxyphenyl)-3,6-dihydropyridin-2(1H)-one (2p) | NIS | 5-benzyl-4-(p-methoxyphenyl)-3-iodo-2-pyridone (9p) | 68 |

Table 2: Synthesis of 5-benzyl-3-iodosubstituted 2-pyridones via aza-semipinacol rearrangement. acs.org

Preparation of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is present in many biologically active compounds. While direct synthesis from this compound is not explicitly detailed, the synthesis of halogenated pyrazolo[3,4-b]pyridines from precursors like 5-aminopyrazoles and alkynyl aldehydes suggests a potential pathway. nih.gov A cascade 6-endo-dig cyclization reaction has been developed for the synthesis of halogen-functionalized pyrazolo[3,4-b]pyridines using iodine or N-bromosuccinimide (NBS) as a halogen source. nih.gov This indicates that a suitably functionalized 3-iodopyridinone could potentially undergo cyclization with a hydrazine (B178648) derivative to form the pyrazolo[3,4-b]pyridine core.

Derivatives of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are recognized as a "drug prejudice" scaffold due to their wide range of applications in medicinal chemistry. semanticscholar.org A plausible synthetic route to imidazo[1,2-a]pyridine (B132010) derivatives starting from this compound would involve the conversion of the pyridinone to a 2-aminopyridine (B139424) derivative. The resulting 2-amino-3-iodopyridine (B10696) could then undergo cyclization with an α-haloketone or a related species. Various methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines have been reported, including copper-catalyzed aerobic oxidative synthesis and reactions with ynals. nih.govorganic-chemistry.org An iodine-promoted selenium functionalization of in situ generated imidazoheterocycles from 2-aminopyridine has also been developed, highlighting the utility of iodine in the synthesis of this scaffold. rsc.org

Role as Precursors for Diverse Chemical Libraries

The reactivity of the carbon-iodine bond in this compound derivatives makes them excellent precursors for generating libraries of compounds with diverse functionalities.

Access to Pyridine-3-thiols

A practical and convenient two-step procedure has been developed for the synthesis of a variety of substituted pyridine-3-thiols starting from 3-iodopyridines. nuph.edu.uanuph.edu.ua This method utilizes thiobenzoic acid as a sulfur donor in a copper-catalyzed coupling reaction, followed by hydrolysis of the resulting thioester. nuph.edu.uanuph.edu.ua

The reaction of 3-iodopyridines with thiobenzoic acid in the presence of phenanthroline and diisopropylethylamine (DIPEA) readily produces the corresponding S-pyridin-3-yl benzenecarbothioate. nuph.edu.ua Subsequent hydrolysis yields the desired pyridine-3-thiols in high yields. nuph.edu.uanuph.edu.ua This procedure is suitable for the synthesis of a range of pyridine-3-thiols with various substituents on the pyridine (B92270) ring and is amenable to large-scale synthesis. nuph.edu.uaresearchgate.net

| 3-Iodopyridine Derivative | Thioester Yield (%) | Pyridine-3-thiol Yield (%) |

| 3-Iodopyridine | 85 | 92 |

| 2-Chloro-3-iodopyridine | 82 | 90 |

| 5-Bromo-3-iodopyridine | 88 | 95 |

| 3-Iodo-2-methylpyridine | 80 | 88 |

Table 3: Synthesis of substituted pyridine-3-thiols from 3-iodopyridines. nuph.edu.ua

Methodological Advancements in Diversity-Oriented Synthesis

The field of diversity-oriented synthesis (DOS) focuses on the creation of structurally diverse small molecules to explore chemical space. Iodo-substituted heterocycles can be valuable building blocks in DOS due to their ability to undergo various cross-coupling reactions, allowing for the introduction of molecular diversity. However, a review of the literature on methodological advancements in DOS did not yield any specific examples or strategies that employ this compound as a key scaffold or building block. The available information discusses the principles of DOS at a high level without referencing this particular compound.

Potential in Functional Materials Design and Supramolecular Chemistry

The iodine atom in this compound suggests the potential for its derivatives to participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in the design of functional materials and supramolecular assemblies. Halogen bonding involving iodinated heterocycles has been a subject of research in crystal engineering and the development of materials with specific electronic or optical properties. Nevertheless, no studies were found that specifically investigate the halogen bonding properties of this compound or its application in the design of functional materials or supramolecular structures. The existing literature on functional materials and supramolecular chemistry involving pyridone or iodopyridine derivatives does not provide specific data on this compound.

Future Prospects and Emerging Research Frontiers for 3 Iodo 3h Pyridin 6 One Chemistry

Development of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly shaping the future of synthetic organic chemistry, and the production of 3-iodo-3H-pyridin-6-one and its derivatives is no exception. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous solvents, and lowering energy consumption. ijarsct.co.in

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields in the synthesis of pyridine (B92270) derivatives compared to conventional heating methods. nih.gov It offers a powerful tool for accelerating key steps in pyridinone synthesis, such as cyclization and functionalization, while reducing energy use. ijarsct.co.in

Multicomponent Reactions (MCRs): One-pot MCRs are highly sought after for their efficiency, atom economy, and eco-friendly nature. nih.gov Developing MCRs for pyridinone synthesis, such as advanced versions of the Guareschi–Thorpe reaction, allows for the construction of complex molecular scaffolds from simple precursors in a single step, minimizing intermediate isolation and purification steps. rsc.org

Green Solvents and Catalysts: Research is shifting towards the use of environmentally benign solvents like water, deep eutectic solvents (DES), or solvent-free conditions. ijarsct.co.innih.gov Furthermore, there is a growing interest in replacing traditional catalysts with more sustainable alternatives, such as biocatalysts (enzymes) or earth-abundant metal catalysts like iron, which are less toxic and more economical. ijarsct.co.inrsc.org An iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the green synthesis of substituted pyridines. rsc.org

Photocatalysis: Visible-light photocatalysis represents a sustainable method for synthesizing pyridinone derivatives, utilizing light as a renewable energy source to drive chemical reactions under mild conditions. acs.org

Table 1: Comparison of Green Synthesis Methods for Pyridine/Pyridinone Derivatives

| Method | Advantages | Disadvantages | Source(s) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption. | Requires specialized equipment, potential for localized overheating. | nih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Can be challenging to optimize for complex substrates. | nih.govrsc.org |

| Aqueous/Solvent-Free Synthesis | Environmentally benign, low cost, simplified work-up. | Limited solubility of some organic reactants. | ijarsct.co.inrsc.org |

| Biocatalysis | High selectivity, mild reaction conditions, renewable catalyst. | Enzymes can be sensitive to reaction conditions, limited substrate scope. | ijarsct.co.in |

| Earth-Abundant Metal Catalysis | Low toxicity, cost-effective, environmentally friendly. | May have lower catalytic activity compared to precious metals. | rsc.org |

Enantioselective and Diastereoselective Transformations

Achieving precise control over stereochemistry is a paramount goal in modern medicinal chemistry. For derivatives of this compound, the development of enantioselective and diastereoselective reactions is a key frontier for creating chiral molecules with specific biological activities. While research directly on this specific molecule is nascent, principles from related heterocyclic systems provide a clear roadmap.

Future research will likely focus on:

Chiral Catalysis: The design of novel chiral catalysts—both metal-based and organocatalysts—that can induce asymmetry in reactions involving the pyridinone ring. This could include asymmetric hydrogenations to create chiral piperidinones or enantioselective additions to the C=C double bonds.

Substrate and Reagent Control: The use of chiral auxiliaries attached to the pyridinone scaffold to direct the stereochemical outcome of a reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Iodine's Role in Stereocontrol: Exploring how the iodine atom at the C3 position can influence stereoselectivity. For instance, an iodine-mediated Hofmann–Löffler reaction has been successfully used for the enantioselective synthesis of nicotine, demonstrating that iodine can play a crucial role in stereoselective C-H amination reactions on pyridine-containing molecules. acs.org This suggests potential for similar iodine-mediated strategies to create chiral centers adjacent to the pyridinone core.